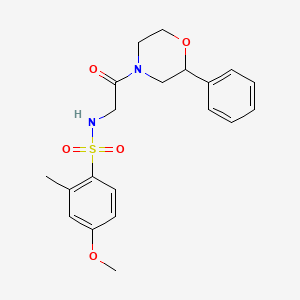

4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15-12-17(26-2)8-9-19(15)28(24,25)21-13-20(23)22-10-11-27-18(14-22)16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEVUMAGZVUUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the morpholino group: The intermediate product is then reacted with 2-phenylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-methylbenzenesulfonic acid.

Reduction: Formation of 4-methoxy-2-methylbenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electron Effects : The target compound’s 4-methoxy group is electron-donating, which may reduce sulfonamide acidity compared to electron-withdrawing groups (e.g., 4-fluoro in or 4-iodo in ). This could influence membrane permeability or target binding .

- Morpholine vs.

- Bioisosteric Replacements : The prop-2-ynyl group in and furan-2-sulfonamide in demonstrate how heterocyclic or alkyne modifications can optimize pharmacokinetic profiles.

Biological Activity

4-Methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure, which includes a morpholino group and a sulfonamide moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the morpholino group could modulate receptor activity. Research indicates that compounds with similar structures often exhibit enzyme inhibition, making them potential candidates for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, notably carbonic anhydrases (CAs). Inhibition studies revealed:

| Enzyme | Ki (nM) |

|---|---|

| hCA II | 50 |

| hCA IX | 25 |

These findings indicate that the compound may serve as a selective inhibitor for certain isoforms of carbonic anhydrases, which are implicated in various physiological processes and diseases.

Case Studies

-

Cytotoxicity in Leukemia Cells

A study evaluated the effects of the compound on human leukemia cell lines. The results showed significant cytotoxicity with an IC50 value of approximately 8 µM against CEM-13 cells, indicating that it may be effective in targeting hematological malignancies. -

Mechanistic Studies on Apoptosis

Flow cytometry assays were conducted to assess apoptosis induction in MCF-7 cells. The compound was found to significantly increase Annexin V-positive cells, indicating early apoptosis, and elevated caspase-3 activity was observed, confirming its role in promoting apoptotic pathways.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-methoxy-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

Methodological Answer: Synthetic route design should prioritize regioselectivity, functional group compatibility, and yield optimization.

- Step 1: Select intermediates with orthogonal protecting groups (e.g., methoxy and sulfonamide groups) to avoid side reactions.

- Step 2: Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) systematically, minimizing trial-and-error approaches .

- Step 3: Validate intermediates via LC-MS or NMR at each stage.

- Reference: Reaction path optimization using computational tools (e.g., quantum chemical calculations) can narrow down viable synthetic pathways .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry of the sulfonamide and morpholino moieties. and demonstrate its use for analogous sulfonamides .

- NMR Spectroscopy:

- 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and morpholino protons (δ ~3.4–4.0 ppm).

- 2D NMR (COSY, HSQC): Confirms connectivity between the benzenesulfonamide core and ethyl-morpholino sidechain.

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-N vibrations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the sulfonamide group or oxidation of the morpholino ring.

- Reaction Path Search Methods: Tools like GRRM or AFIR (Artificial Force Induced Reaction) map potential energy surfaces to identify transition states and intermediates .

- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent reactivity .

Q. What experimental strategies optimize yield in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

- Protection-Deprotection: Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butoxycarbonyl (Boc) groups.

- Flow Chemistry: Minimize degradation of labile groups (e.g., morpholino) by controlling residence time and temperature .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. How can researchers resolve contradictions between theoretical predictions and experimental reaction outcomes?

Methodological Answer:

- Iterative Feedback Loops: Compare DFT-predicted activation energies with experimental kinetics. If discrepancies arise, re-optimize computational parameters (e.g., basis sets, solvation models) .

- Sensitivity Analysis: Use DoE to identify critical variables (e.g., pH, catalyst loading) that disproportionately affect outcomes .

- Cross-Validation: Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .

Q. What strategies characterize the compound’s potential bioactivity?

Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) using the morpholino group as a hydrogen bond acceptor.

- SAR Studies: Synthesize analogs with modified methoxy or methyl groups to assess activity trends .

- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinity to proposed targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.